8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione
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Overview
Description
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of this compound are intracellular signaling pathways, specifically the ERK (Extracellular Signal-Regulated Kinase) signaling pathway. ERK1/2, c-Raf, MEK1/2, and AKT are key components of this pathway. Their role is to regulate cell growth, proliferation, and survival .
Mode of Action
The compound interacts with the ERK signaling pathway by inhibiting phosphorylation. Specifically:
Biochemical Pathways
The affected pathways include:
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound influence its bioavailability:
Result of Action
Molecular and cellular effects:
Action Environment
Environmental factors play a crucial role:
Biochemical Analysis
Biochemical Properties
They interact with biomolecular targets due to their ability to form hydrogen bonds and their high dipole moments .
Cellular Effects
It’s suggested that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These reactions lead to the formation of the [1,2,4]triazolo[1,5-c]quinazoline structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate to form the intermediate hydrazide, which then undergoes cyclization with carbon disulfide in the presence of a base to yield the desired compound . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of substituted triazoloquinazoline derivatives with various functional groups.
Scientific Research Applications
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
2-Hetaryl[1,2,4]triazolo[1,5-c]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the substituents attached to the heterocyclic ring.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds have a different annelation pattern compared to [1,2,4]triazolo[1,5-c]quinazolines.
Uniqueness
8,9-Dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 8 and 9 enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
8,9-dimethoxy-3H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2S/c1-16-8-3-6-7(4-9(8)17-2)14-11(18)15-10(6)12-5-13-15/h3-5H,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQSAPOIHIBHQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C3N=CNN3C(=S)N=C2C=C1OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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